

3-Cyanopyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *pyridine-3-carbonitrile*

Cat. No.: *B1148548*

[Get Quote](#)

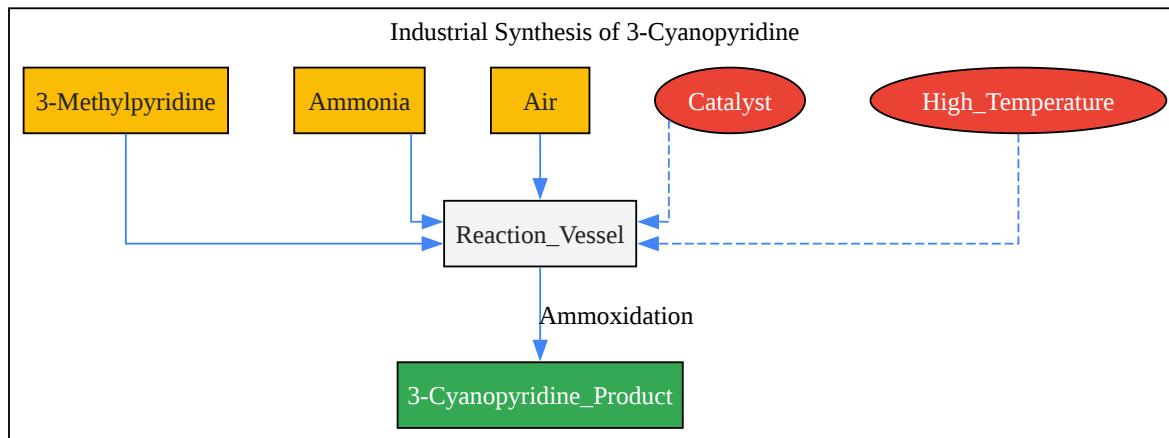
An In-depth Whitepaper on a Key Building Block in Modern Chemistry

Abstract

3-Cyanopyridine, also known as nicotinonitrile, is a versatile heterocyclic organic compound that serves as a critical intermediate in the synthesis of a wide array of valuable chemicals. With the CAS (Chemical Abstracts Service) registry number 100-54-9 and a molecular weight of 104.11 g/mol, this pyridine derivative is distinguished by its reactive nitrile group, making it an indispensable precursor in the pharmaceutical, agrochemical, and materials science industries.^{[1][2][3]} This technical guide provides a comprehensive overview of 3-cyanopyridine, encompassing its physicochemical properties, synthesis methodologies, key applications in drug discovery and development, and detailed experimental protocols. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

3-Cyanopyridine is a white to off-white crystalline solid at room temperature.^{[2][4]} It possesses a characteristic pyridine-like odor and is soluble in a variety of common organic solvents, including ethanol, acetone, and ether, while exhibiting slight solubility in water.^[2] A summary of its key physicochemical properties is presented in Table 1.


Table 1: Physicochemical Properties of 3-Cyanopyridine

Property	Value	Reference
CAS Number	100-54-9	[1][2][4][5]
Molecular Formula	C6H4N2	[2][4][5][6]
Molecular Weight	104.11 g/mol	[2][3][4][5]
Appearance	White to off-white crystalline powder or solid	[2][4]
Melting Point	48 - 52 °C	[4][5][7]
Boiling Point	201 - 227 °C (sublimable)	[4][5][7]
Density	Approximately 1.14 - 1.159 g/cm ³	[2][5]
Flash Point	84 - 88 °C	[4][5]
Water Solubility	100 g/L at 20 °C	[5]
log Pow (n-octanol/water)	0.36	[5]
Vapor Pressure	0.395 hPa at 25 °C	[5]

Synthesis of 3-Cyanopyridine and its Derivatives

The industrial synthesis of 3-cyanopyridine is most commonly achieved through the vapor-phase ammonoxidation of 3-methylpyridine (3-picoline). This process involves the reaction of 3-methylpyridine with ammonia and air at elevated temperatures in the presence of a catalyst, typically based on vanadium pentoxide.[3][8]

A laboratory-scale synthesis can be performed by the dehydration of nicotinamide using a dehydrating agent like phosphorus pentoxide.[9]

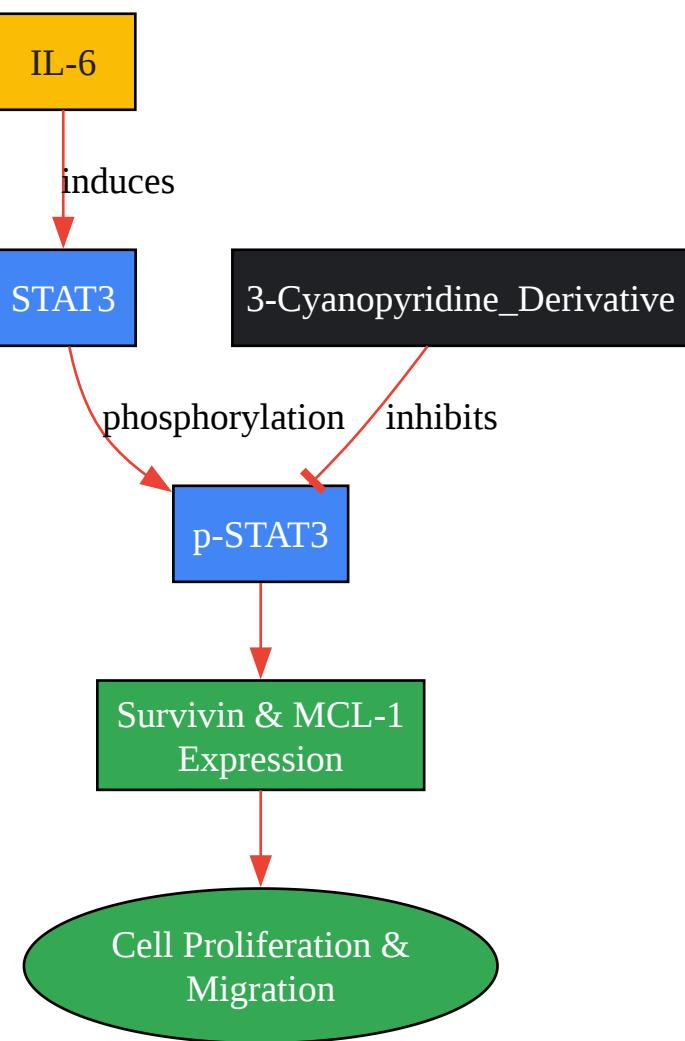
[Click to download full resolution via product page](#)

Caption: Industrial synthesis of 3-cyanopyridine via ammonoxidation.

The versatile reactivity of the nitrile group and the pyridine ring allows for the synthesis of a wide range of derivatives. These reactions include hydrolysis to nicotinic acid, reduction to 3-aminomethylpyridine, and various cycloaddition reactions.[2][8]

Applications in Drug Development

3-Cyanopyridine is a cornerstone intermediate in the pharmaceutical industry, primarily due to its presence in the nicotinamide (Vitamin B3) structure.[1][6] Beyond this vital role, its derivatives are integral to the development of a diverse array of therapeutic agents.


Precursor to Active Pharmaceutical Ingredients (APIs)

The compound serves as a starting material for numerous APIs, including antihypertensive drugs and novel anti-cancer agents.[1] Its structural motif is found in drugs targeting a variety of diseases.

Role in Signaling Pathway Inhibition

Recent research has highlighted the potential of 3-cyanopyridine derivatives as inhibitors of key signaling pathways implicated in cancer progression.

- **STAT3 Pathway Inhibition:** Certain 2-amino-3-cyanopyridine derivatives have been shown to inhibit the STAT3 signaling pathway.^[10] This is achieved by blocking the phosphorylation of STAT3, which in turn downregulates the expression of downstream target proteins like Survivin and MCL-1 that are crucial for tumor cell survival and proliferation.^[10]

[Click to download full resolution via product page](#)

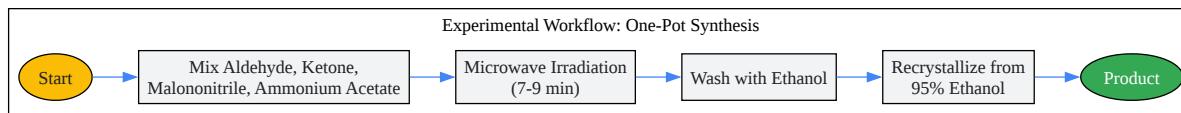
Caption: Inhibition of the STAT3 signaling pathway by 3-cyanopyridine derivatives.

- **Pim-1 Kinase Inhibition:** 3-Cyanopyridine-based compounds have also been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several

cancers.[11][12] By targeting this kinase, these compounds can induce apoptosis in cancer cells.

- Survivin Modulation: Novel 3-cyanopyridine derivatives have been developed as modulators of survivin, an inhibitor of apoptosis protein (IAP).[13] These compounds can lead to a reduction in survivin expression, thereby promoting apoptosis in cancer cells.[13]

Experimental Protocols


This section provides an overview of methodologies relevant to the synthesis and evaluation of 3-cyanopyridine and its derivatives.

General Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives is a one-pot, four-component reaction.[14][15][16]

Procedure:

- A mixture of an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is placed in a dry flask.[14]
- The reaction mixture is subjected to microwave irradiation for 7-9 minutes.[14][15]
- After completion, the mixture is washed with a small amount of ethanol.
- The crude product is then purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.[14]

[Click to download full resolution via product page](#)

Caption: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[\[17\]](#)

Procedure:

- Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.
- The cells are then treated with various concentrations of the 3-cyanopyridine derivatives for a specified period (e.g., 48-72 hours).
- After the incubation period, the medium is replaced with fresh medium containing MTT solution.
- The plates are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
- The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- The absorbance of the solution is measured using a microplate reader at a specific wavelength.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Safety and Handling

3-Cyanopyridine is harmful if swallowed and causes skin and respiratory tract irritation.[\[18\]\[19\]](#) [\[20\]](#) It can also cause serious eye damage.[\[20\]\[21\]](#) Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[\[18\]\[19\]\[22\]](#) Work should be conducted in a well-ventilated area or under a fume hood.[\[18\]\[19\]](#)

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[\[18\]](#)[\[22\]](#) Keep the container tightly closed.[\[18\]](#)
[\[19\]](#)

Conclusion

3-Cyanopyridine is a fundamentally important chemical intermediate with a broad spectrum of applications, particularly in the pharmaceutical industry. Its versatile reactivity and the significant biological activities of its derivatives make it a compound of high interest for ongoing research and development. This guide has provided a detailed overview of its properties, synthesis, applications, and handling, offering a solid foundation for professionals working with this key building block. The continued exploration of 3-cyanopyridine and its analogues holds great promise for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nbinno.com](#) [nbinno.com]
- 2. [nbinno.com](#) [nbinno.com]
- 3. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyanopyridine-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]
- 5. 3-Cyanopyridine - Safety Data Sheet [chemicalbook.com]
- 6. [nbinno.com](#) [nbinno.com]
- 7. [solubilityofthings.com](#) [solubilityofthings.com]
- 8. [nbinno.com](#) [nbinno.com]
- 9. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 10. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [pubs.acs.org](#) [pubs.acs.org]
- 13. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [pdfs.semanticscholar.org](#) [pdfs.semanticscholar.org]
- 15. [researchgate.net](#) [researchgate.net]
- 16. [researchgate.net](#) [researchgate.net]
- 17. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [southwest.tn.edu](#) [southwest.tn.edu]
- 19. [pim-resources.coleparmer.com](#) [pim-resources.coleparmer.com]
- 20. [echemi.com](#) [echemi.com]
- 21. [store.apolloscientific.co.uk](#) [store.apolloscientific.co.uk]
- 22. [jubilantingrevia.com](#) [jubilantingrevia.com]
- To cite this document: BenchChem. [3-Cyanopyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148548#3-cyanopyridine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com